molecular formula C21H13FN2O2S B1662652 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

Cat. No. B1662652
M. Wt: 376.4 g/mol
InChI Key: IWFKQTWYILKFGE-UHFFFAOYSA-N
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Scientific Research Applications

iMDK has a wide range of scientific research applications, including:

In Vivo

In vivo studies have shown that 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one has the potential to reduce inflammation and inhibit the growth of cancer cells. In animal models, this compound was found to reduce inflammation and decrease tumor growth in mice with colorectal cancer. Additionally, this compound was found to reduce the growth of Mycobacterium tuberculosis in a mouse model.

In Vitro

In vitro studies have also demonstrated the potential of 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one as an anti-inflammatory and anti-cancer agent. In cell culture studies, this compound was found to inhibit the growth of human cancer cell lines, including those derived from breast, lung, and colon cancer. Additionally, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Mechanism of Action

iMDK exerts its effects by inhibiting the expression of midkine (MDK), a heparin-binding growth factor that is highly expressed in many malignant tumors. By inhibiting MDK, iMDK disrupts the PI 3-K signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of iMDK include the PI 3-K enzyme and downstream effectors such as AKT .

Biological Activity

3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one has been studied for its potential biological activity in various models. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to inhibit the growth of several human cancer cell lines, including those derived from breast, lung, and colon cancer.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in inflammation and cancer development. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The use of 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of biological assays. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not approved for use in humans, so its safety and efficacy in humans has not been established. Additionally, this compound has not been tested in large animal models, so its effects in larger organisms are still unknown.

Future Directions

The potential applications of 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one are numerous and still being explored. Future research should focus on further elucidating the mechanism of action of this compound and its effects on larger animal models. Additionally, further research should focus on the development of this compound as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Additionally, further research should focus on the development of this compound as an anti-cancer and anti-inflammatory agent. Finally, further research should focus on the development of this compound as an antibacterial agent for the treatment of bacterial infections.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Biochemical Analysis

Biochemical Properties

iMDK plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it suppresses the endogenous expression of MDK but not that of other growth factors such as PTN or VEGF . It inhibits the PI3K pathway and induces apoptosis .

Cellular Effects

iMDK has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of MDK-positive H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . It does not reduce the cell viability of MDK-negative A549 lung adenocarcinoma cells or normal human lung fibroblast (NHLF) cells .

Molecular Mechanism

iMDK exerts its effects at the molecular level through several mechanisms. It binds to MDK, inhibiting its function and subsequently suppressing the PI3K pathway . This leads to the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Over time, iMDK has been observed to maintain its stability and continue to suppress the growth of MDK-positive cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of iMDK vary with different dosages. Systemic administration of iMDK significantly inhibited tumor growth in a xenograft mouse model .

Metabolic Pathways

iMDK is involved in the PI3K pathway, interacting with enzymes and cofactors within this pathway . Its inhibition of MDK can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

Its ability to selectively inhibit MDK-positive cells suggests that it may interact with specific transporters or binding proteins .

Subcellular Localization

Given its ability to inhibit the PI3K pathway, it is likely that it localizes to areas of the cell where this pathway is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iMDK involves the formation of an imidazo[2,1-b]thiazole ring system, which is then coupled with a benzopyranone moiety. The key steps in the synthetic route include:

    Formation of the Imidazo[2,1-b]thiazole Ring: This involves the reaction of 4-fluorobenzylamine with a thioamide under acidic conditions to form the imidazo[2,1-b]thiazole core.

    Coupling with Benzopyranone: The imidazo[2,1-b]thiazole intermediate is then coupled with a benzopyranone derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of iMDK would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

iMDK undergoes several types of chemical reactions, including:

    Oxidation: iMDK can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the iMDK molecule.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of iMDK.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

    PI 3-K Inhibitors: Compounds such as LY294002 and Wortmannin also inhibit the PI 3-K pathway but may have different selectivity and potency profiles compared to iMDK.

    Midkine Inhibitors: Other inhibitors of midkine include compounds like MK-2206 and BMS-754807, which target different aspects of the midkine signaling pathway.

Uniqueness of iMDK

iMDK is unique in its dual action of inhibiting both midkine expression and the PI 3-K signaling pathway. This dual inhibition makes it particularly effective in targeting MDK-expressing cancer cells while sparing normal cells. Additionally, iMDK has been shown to work synergistically with MEK inhibitors, enhancing its therapeutic potential .

properties

IUPAC Name

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFKQTWYILKFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
Reactant of Route 2
3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
Reactant of Route 3
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3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
Reactant of Route 4
3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
Reactant of Route 5
3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
Reactant of Route 6
3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.